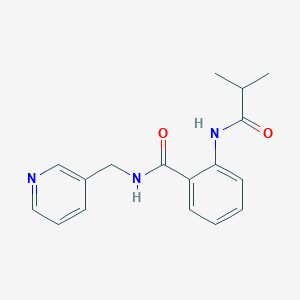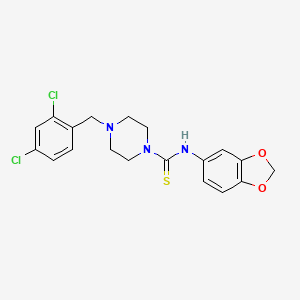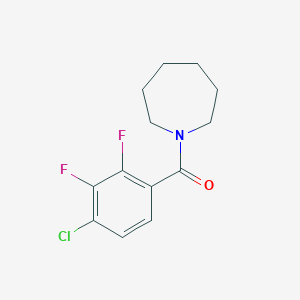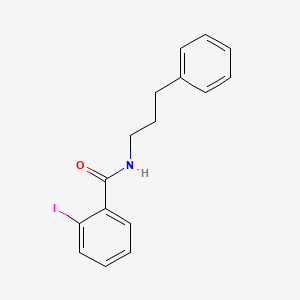
2-iodo-N-(3-phenylpropyl)benzamide
Overview
Description
2-Iodo-N-(3-phenylpropyl)benzamide is a chemical compound characterized by its iodine atom and phenylpropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-(3-phenylpropyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Iodination: The benzamide undergoes iodination to introduce the iodine atom at the ortho position, resulting in 2-iodobenzamide.
Alkylation: The 2-iodobenzamide is then alkylated with 3-phenylpropylamine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural analogs.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoarenes.
Reduction Products: Derivatives lacking the iodine atom.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
2-Iodo-N-(3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-iodo-N-(3-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom and phenylpropyl group play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Iodo-N-(3-phenylpropyl)benzamide can be compared with other similar compounds, such as:
2-Bromo-N-(3-phenylpropyl)benzamide: Similar structure but with a bromine atom instead of iodine.
2-Chloro-N-(3-phenylpropyl)benzamide: Similar structure but with a chlorine atom instead of iodine.
2-Iodo-N-(2-phenylethyl)benzamide: Similar structure but with an ethyl group instead of propyl.
These compounds differ in their reactivity and biological activity due to the variations in their halogen atoms and alkyl groups.
Properties
IUPAC Name |
2-iodo-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILNSQLCWTTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B4589063.png)
![4-(4-HYDROXYPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4589070.png)
![2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline](/img/structure/B4589078.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4589084.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4589088.png)
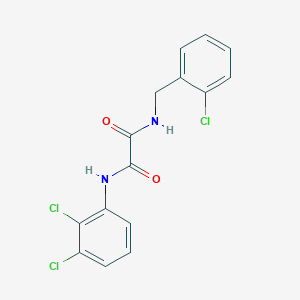
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4589095.png)
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine](/img/structure/B4589098.png)
![N-(3-CHLOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4589128.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE](/img/structure/B4589134.png)
![ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4589139.png)
